4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C17H18ClNO It is known for its unique chemical structure, which includes a tert-butyl group, a chlorophenyl group, and a thiazolyl group
Preparation Methods
The synthesis of 4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzoyl chloride and 4-chlorophenylthiazole.
Condensation Reaction: The 4-tert-butylbenzoyl chloride is reacted with 4-chlorophenylthiazole in the presence of a base such as triethylamine. This reaction forms the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or thiazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:
4-tert-butyl-N-(4-chlorophenyl)benzamide: This compound lacks the thiazole ring, making it structurally simpler.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound has a fluorine atom instead of a chlorine atom, which can affect its chemical and biological properties.
4-tert-butyl-N-(2-chlorophenyl)benzamide: This compound has the chlorine atom in a different position on the phenyl ring, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C20H19ClN2OS |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H19ClN2OS/c1-20(2,3)15-8-4-14(5-9-15)18(24)23-19-22-17(12-25-19)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,23,24) |
InChI Key |
YJDSEZDNMMJUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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